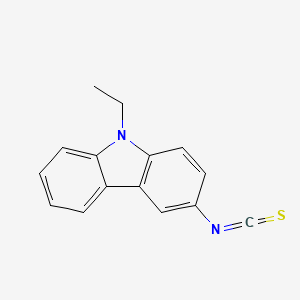

![molecular formula C9H15N3 B2822836 1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole CAS No. 2165740-80-5](/img/structure/B2822836.png)

1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole” is a chemical compound with the molecular formula C9H15N3 . It is a derivative of pyrazole, a 5-membered heterocycle containing two adjacent nitrogen atoms .

Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The specific synthesis process for “1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole” is not explicitly mentioned in the available sources.Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . The specific chemical reactions involving “1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole” are not explicitly mentioned in the available sources.Aplicaciones Científicas De Investigación

Cancer Therapeutics

Pyrazole, the core moiety of the compound , is an important pharmacophore and a privileged scaffold of immense significance in the field of cancer therapeutics . It has been used in the design and discovery of biomolecules that have shown promising results in the treatment of cancer .

Inflammation Therapeutics

In addition to its role in cancer therapeutics, pyrazole has also been used in the treatment of inflammation . It has shown significant anti-inflammatory properties, making it a valuable component in the development of drugs for treating various inflammatory diseases .

Antimicrobial Activity

Pyrazole and its analogues have been applied to treat various bacterial diseases . This suggests that “1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole” could potentially be used in the development of new antimicrobial agents.

Antifungal Activity

Similar to its antimicrobial activity, pyrazole also exhibits antifungal properties . This makes it a potential candidate for the development of antifungal drugs.

Analgesic Properties

Pyrazole has been used in the treatment of pain due to its analgesic properties . This suggests that “1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole” could potentially be used in the development of new analgesics.

Antidiabetic Agents

Pyrazole derivatives have been found to exhibit antidiabetic activities . This suggests that “1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole” could potentially be used in the development of antidiabetic drugs.

Anticonvulsant Activity

Some pyrazole derivatives have been widely used due to their anticonvulsant activity . This suggests that “1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole” could potentially be used in the development of anticonvulsant drugs.

Antiviral Activity

Pyrazole derivatives have also shown antiviral activity . This suggests that “1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole” could potentially be used in the development of antiviral drugs.

Mecanismo De Acción

Target of Action

The primary targets of 1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation

Biochemical Pathways

Given its antileishmanial and antimalarial activities , it can be inferred that the compound interferes with the life cycle of Leishmania and Plasmodium species, disrupting their ability to infect and proliferate within host cells.

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .

Propiedades

IUPAC Name |

1-methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-9(4-6-11-12)7-8-3-2-5-10-8/h4,6,8,10H,2-3,5,7H2,1H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOYNKBMEFLVJT-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CC2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)C[C@H]2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2822753.png)

![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2822754.png)

![Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B2822755.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2822757.png)

![4-(Dimethylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,5-triazine-2-carboxylic acid](/img/structure/B2822759.png)

![1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile](/img/structure/B2822763.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2822764.png)

![4-(6-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2822766.png)

![2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile](/img/structure/B2822767.png)

![(2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B2822772.png)

![2-Methoxyethyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2822773.png)